![molecular formula C6H11BrClN B1341616 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride CAS No. 850411-25-5](/img/structure/B1341616.png)
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride
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Overview
Description
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is a chemical compound with the CAS Number: 365261-27-4 . It has a molecular weight of 176.06 . It is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine . The InChI code is 1S/C6H10BrN/c1-8-4-2-3-6(7)5-8/h3H,2,4-5H2,1H3 .Physical And Chemical Properties Analysis
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride is a liquid at room temperature . It has a molecular weight of 176.06 .Scientific Research Applications
Synthesis and Chemical Reactivity
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride serves as a versatile intermediate in organic synthesis. It is employed in the generation and interception of unsymmetrical isodihydropyridines, leading to the formation of hexahydroepoxyquinoline derivatives and hexahydrocyclobutapyridine derivatives. This reactivity showcases its utility in constructing complex nitrogen-containing heterocycles, which are common motifs in many biologically active compounds (Drinkuth et al., 2001).
Medicinal Chemistry Applications
The compound is also instrumental in medicinal chemistry, where its derivatives are explored for pharmacological activities. For example, in the synthesis of potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine, showcasing its importance in drug development processes (Kumar et al., 2007).
Organic and Coordination Chemistry
In organic and coordination chemistry, 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride is used to attach functional arms to salicylaldehydes, leading to the synthesis of piperazine-containing heteroditopic ligands. These ligands are crucial for the binding of metal salts, demonstrating the compound's role in the development of novel coordination complexes (Wang et al., 2006).
Chemical Transformations
The chemical transformations of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride are diverse. It participates in oxidation reactions, leading to various functionalized derivatives. These reactions include oxodihydroxylation, which is crucial for further synthetic applications, indicating the compound's utility in organic synthesis and chemical modifications (Soldatenkov et al., 2003).
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN.ClH/c1-8-4-2-3-6(7)5-8;/h3H,2,4-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXLHQHIHLDIMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590169 |
Source
|
Record name | 5-Bromo-1-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride | |
CAS RN |
850411-25-5 |
Source
|
Record name | 5-Bromo-1-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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